molecular formula C8H9BrClN B13682741 1-(3-Bromo-2-chlorophenyl)ethanamine

1-(3-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B13682741
M. Wt: 234.52 g/mol
InChI Key: MIMATNXERJWKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2-chlorophenyl)ethanamine (CAS 1391301-97-5) is a halogen-substituted aromatic amine with the molecular formula C₈H₉BrClN and a molecular weight of 234.521 g/mol. Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 283.8±25.0 °C, and a flash point of 125.4±23.2 °C . The compound features a bromine atom at the 3-position and a chlorine atom at the 2-position on the phenyl ring, attached to an ethanamine group. Its logP value (2.71) suggests moderate lipophilicity, which may influence solubility and biological membrane permeability .

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(3-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3

InChI Key

MIMATNXERJWKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3-Bromo-2-chlorophenyl)ethanamine

General Synthetic Strategy

The synthesis of 1-(3-Bromo-2-chlorophenyl)ethanamine generally follows a multi-step route:

  • Step 1: Selective electrophilic halogenation of a phenyl precursor to install bromine and chlorine substituents at the 3- and 2-positions, respectively.
  • Step 2: Introduction of the ethanamine group at the benzylic position.
  • Step 3: Purification and isolation of the final compound.

This sequence requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or side reactions.

Electrophilic Halogenation of Aromatic Precursors

A key step is the selective bromination and chlorination of the aromatic ring. According to patent CN113461538A, the preparation of 2-chloro-3-bromoaniline (a close structural analog) involves:

  • Electrophilic substitution of a precursor compound with bromosuccinimide in the presence of concentrated sulfuric acid at 40–80 °C for 2–16 hours.
  • Extraction and isolation of the halogenated intermediate.
  • Subsequent removal of sulfonic groups and reduction steps to yield the halogenated aniline.

This method highlights the importance of molar ratios, solvent choice (water and n-butanol 1:1), and acid concentration (70–90% sulfuric acid) to control halogenation efficiency and selectivity.

Introduction of Ethanamine Group

The ethanamine moiety is typically introduced via reductive amination or nucleophilic substitution:

  • Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or primary amines under mild acidic conditions is a common approach.
  • According to literature on related compounds, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) in acetic acid can be effective, although side reactions involving boron complexes may occur.
  • Alternatively, nucleophilic substitution of halogenated ethanone derivatives with ammonia or amines under controlled temperature can yield the desired ethanamine compound.

Industrial and Laboratory Scale Synthesis

Laboratory Scale
  • Bromination and chlorination are performed in solvents such as dichloromethane or chloroform at low temperatures to prevent over-halogenation.
  • The ethanamine group is introduced by reductive amination or nucleophilic substitution under mild conditions.
  • Purification is achieved by recrystallization or chromatography to ensure high purity.
Industrial Scale
  • Continuous flow reactors are employed for halogenation to ensure precise control of reaction parameters and scalability.
  • Catalysts and optimized purification techniques like recrystallization and chromatography improve yield and product quality.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Electrophilic halogenation Bromosuccinimide, concentrated H2SO4 40–80 °C 2–16 h Molar ratio precursor: bromosuccinimide 1:1–1.2; solvent extraction with water/n-butanol 1:1
Sulfonic group removal Thermal treatment 100–150 °C 1–3 h Removal of sulfonic group from intermediate
Reduction to halogenated aniline Sodium hydrosulfite in methanol/ethanol/water 50–70 °C 1–10 h Molar ratio intermediate to Na2S2O4: 1:3–5
Introduction of ethanamine Reductive amination with NaBH(OAc)3 in AcOH Room temperature Several hours Possible formation of boron complexes; requires optimization
Nucleophilic substitution Reaction of halogenated ketone with primary amine −25 °C to RT Variable Temperature-dependent selectivity; lower temps favor substitution

Research Results and Yields

  • The halogenation step using bromosuccinimide and sulfuric acid achieves near-complete conversion monitored by HPLC.
  • Reduction and deprotection steps yield the halogenated aniline intermediates in good to excellent yields (typically >80%).
  • Reductive amination or nucleophilic substitution to introduce the ethanamine group yields the target 1-(3-Bromo-2-chlorophenyl)ethanamine with isolated yields ranging from 60% to 85%, depending on temperature and steric factors.
  • Purification by silica gel chromatography or recrystallization ensures product purity suitable for pharmaceutical applications.

Summary Table of Preparation Routes

Method Type Key Reagents Advantages Challenges Yield Range (%)
Electrophilic Halogenation Bromosuccinimide, H2SO4 High regioselectivity, scalable Requires acid handling, temperature control >80
Reductive Amination NaBH(OAc)3, AcOH Mild conditions, direct amine introduction Boron complex side products possible 60–75
Nucleophilic Substitution Halogenated ketone, primary amine Temperature-controlled selectivity Steric hindrance may affect yield 60–85
Continuous Flow Halogenation Bromine, chlorine reagents, catalysts High purity, scalable industrial production Equipment intensive >85

Chemical Reactions Analysis

Types of Reactions

MFCD22504474 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The halogen atoms in MFCD22504474 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

MFCD22504474 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of MFCD22504474 involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved include the modulation of neurotransmitter release and inhibition of enzyme activity, which can have therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Ethanamines

Positional and Halogen Variants
  • (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241677-54-2): Molecular Formula: C₈H₈BrF₂N Molecular Weight: 236.06 g/mol Key Features: Difluoro substitution at the 2- and 6-positions reduces steric hindrance compared to the target compound’s 2-chloro group.
  • (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1253792-97-0):

    • Molecular Formula : C₈H₁₀Cl₂FN (hydrochloride salt)
    • Molecular Weight : 234.53 g/mol (free base)
    • Key Features : Replaces bromine with fluorine at the 2-position. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations .
Extended Carbon Chain Analogues
  • 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS 2126161-33-7):
    • Molecular Formula : C₈H₉BrF₂N·HCl
    • Molecular Weight : 271.52 g/mol
    • Key Features : The ethanamine chain is extended, which may enhance flexibility and alter pharmacokinetic properties compared to the target compound’s methyl group .

Substituted Phenyl Ethanamines with Additional Functional Groups

  • (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS 878408-46-9):

    • Molecular Formula : C₈H₈BrClF₃N
    • Molecular Weight : 290.51 g/mol
    • Key Features : The trifluoromethyl group significantly increases electron-withdrawing effects, which could stabilize the amine group and alter acidity (pKa) .

Stereochemical Variants

  • (R)-1-(4-Chlorophenyl)ethylamine hydrochloride (CAS 1167414-87-0):
    • Molecular Formula : C₈H₁₁Cl₂N
    • Molecular Weight : 192.09 g/mol (free base)
    • Key Features : The (R)-enantiomer may exhibit distinct biological activity compared to racemic mixtures, highlighting the importance of stereochemistry in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(3-Bromo-2-chlorophenyl)ethanamine 1391301-97-5 C₈H₉BrClN 234.52 3-Br, 2-Cl High lipophilicity (logP=2.71)
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 1241677-54-2 C₈H₈BrF₂N 236.06 4-Br, 2,6-F Enhanced electronic effects
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 1253792-97-0 C₈H₁₀Cl₂FN 234.53 (free base) 3-Cl, 2-F Improved solubility (HCl salt)
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl 2126161-33-7 C₈H₉BrF₂N·HCl 271.52 3-Br, 2,6-F, extended chain Flexible backbone for receptor binding
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl 878408-46-9 C₈H₈BrClF₃N 290.51 3-Br, CF₃ Strong electron-withdrawing group

Key Findings and Implications

Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity compared to fluorine-containing analogues, impacting solubility and bioavailability.

Stereochemistry : Enantiomeric forms (e.g., (R)- vs. (S)-) exhibit distinct physicochemical and biological profiles, necessitating chiral resolution in drug development .

Salt Forms : Hydrochloride salts enhance aqueous solubility, critical for parenteral formulations .

Functional Groups : Methoxy or trifluoromethyl groups modify electronic properties and hydrogen-bonding capacity, influencing target binding and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-2-chlorophenyl)ethanamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation and amination. For example, nitration of a chlorobenzene derivative followed by bromination (using Br₂/FeBr₃ or NBS) and subsequent reductive amination (e.g., using NaBH₃CN or LiAlH₄) . Optimization may require adjusting stoichiometry, temperature (e.g., 80–120°C for bromination), and catalysts (e.g., Pd for coupling reactions). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation of 1-(3-Bromo-2-chlorophenyl)ethanamine?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, amine protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ≈ 248–250 for [M+H]⁺).
  • IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .

Q. How can researchers mitigate amine oxidation during storage or synthesis?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C. Use antioxidants like BHT (butylated hydroxytoluene) during synthesis. Protect amines via Boc or Fmoc groups if prolonged storage is required .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties and reactivity of 1-(3-Bromo-2-chlorophenyl)ethanamine?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate HOMO/LUMO energies, electrostatic potential maps, and halogen bond strengths. Compare with experimental UV-Vis spectra or X-ray crystallography data . For example, exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energy deviations <3 kcal/mol) .

Q. What crystallographic challenges arise in resolving the structure of 1-(3-Bromo-2-chlorophenyl)ethanamine, and how are they addressed?

  • Methodology : Use SHELXL for refinement. Challenges include disorder in bromine/chlorine positions and weak diffraction due to low crystal symmetry. Mitigate via high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and twin refinement in SHELX . Compare with similar halogenated phenyl derivatives (e.g., 2-(3,4-dichlorophenyl)ethanamine, PDB ID: 42J) .

Q. How does the bromine-chlorine substitution pattern influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Perform comparative studies with analogs (e.g., 1-(4-Bromo-2-chlorophenyl)ethanone ). Bromine’s higher electronegativity directs coupling to the para position, while steric hindrance from chlorine may reduce reactivity. Monitor via LC-MS and isolate products using preparative HPLC .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental reaction yields for halogenated ethanamines?

  • Methodology : Cross-validate DFT-derived activation energies with kinetic studies (e.g., Arrhenius plots). For example, if DFT underestimates steric effects in brominated analogs, adjust calculations using dispersion-corrected functionals (e.g., ωB97X-D) .

Q. What are the limitations of using NMR alone to distinguish positional isomers (e.g., 3-bromo vs. 4-bromo derivatives)?

  • Methodology : Combine NOESY (nuclear Overhauser effect spectroscopy) with 2D HSQC to resolve overlapping signals. For ambiguous cases, use X-ray crystallography or compare with reference spectra of known isomers .

Tables

Property Method/Technique Reference
Melting PointDifferential Scanning Calorimetry (DSC)
Solubility in DMSOGravimetric Analysis
Crystallographic Space GroupSHELXL Refinement
HOMO-LUMO GapB3LYP/6-31G(d) DFT Calculation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.